molecular formula C17H26O3 B572821 4-NONYLPHENOXY-ACETIC ACID D2 CAS No. 1219798-75-0

4-NONYLPHENOXY-ACETIC ACID D2

Cat. No. B572821
CAS RN: 1219798-75-0
M. Wt: 280.404
InChI Key: NISAHDHKGPWBEM-FNHLFAINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nonylphenoxy-acetic acid D2 (4-NPAA D2) is a synthetic organic compound, and is a member of the alkylphenoxyacetic acid family. It is a colorless, odorless, and water-soluble compound, and is used in a variety of scientific and industrial applications. This compound is an important tool for scientists and chemists, as it has a wide range of applications in the fields of chemistry, biochemistry, and physiology.

Scientific Research Applications

4-NPAA D2 is used in a variety of scientific research applications. It is commonly used as a substrate in biochemical assays, as it is readily metabolized by enzymes. It is also used as a reagent in the synthesis of various compounds, and is used in the production of various drugs and pharmaceuticals. 4-NPAA D2 is also used in the study of cell metabolism and physiology, as it can be used to study the effects of various compounds on the cells.

Mechanism of Action

4-NPAA D2 is metabolized by enzymes in the body, which results in the formation of 4-nonylphenol, acetic acid, and water. The 4-nonylphenol is then further metabolized by the body, and is eventually excreted in the urine. The acetic acid is also metabolized by the body, and is eventually excreted in the urine as well.
Biochemical and Physiological Effects
The effects of 4-NPAA D2 on the body are not well understood. However, it has been suggested that 4-NPAA D2 may have a role in the regulation of cell metabolism, and may also have an effect on the release of hormones. It is also possible that 4-NPAA D2 may have an effect on the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-NPAA D2 in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively stable, and can be stored for long periods of time without degrading. However, one of the limitations of using 4-NPAA D2 is that it can be toxic in high concentrations, and should be handled with care.

Future Directions

The potential future directions for 4-NPAA D2 are numerous. One potential direction is to further explore its role in the regulation of cell metabolism and physiology. Additionally, further research could be conducted to explore its potential use in the synthesis of drugs and other compounds. Additionally, further research could be conducted to explore its potential role in the metabolism of drugs and other compounds. Finally, further research could be conducted to explore its potential use in the study of biochemical and physiological processes.

Synthesis Methods

4-NPAA D2 is synthesized through a process known as esterification. This process involves the reaction of an alcohol and an acid, which produces an ester. In the case of 4-NPAA D2, the alcohol is 4-nonylphenol and the acid is acetic acid. This reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and is usually conducted in a closed vessel. The reaction is usually carried out at a temperature of around 40-50°C, and the reaction time is typically between 5 and 10 minutes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 4-NONYLPHENOXY-ACETIC ACID D2 involves the reaction of 4-nonylphenol with chloroacetic acid, followed by hydrolysis.", "Starting Materials": ["4-nonylphenol", "chloroacetic acid", "sodium hydroxide", "water", "diethyl ether"], "Reaction": ["Step 1: Dissolve 4-nonylphenol in diethyl ether.", "Step 2: Slowly add chloroacetic acid to the solution with stirring.", "Step 3: Add sodium hydroxide to the solution to adjust the pH to 8-9.", "Step 4: Allow the reaction mixture to stir for 24 hours at room temperature.", "Step 5: Extract the product with diethyl ether.", "Step 6: Wash the organic layer with water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure.", "Step 9: Dissolve the residue in water.", "Step 10: Adjust the pH to 2-3 with hydrochloric acid.", "Step 11: Extract the product with diethyl ether.", "Step 12: Wash the organic layer with water.", "Step 13: Dry the organic layer over anhydrous sodium sulfate.", "Step 14: Concentrate the organic layer under reduced pressure to obtain the final product."] }

CAS RN

1219798-75-0

Molecular Formula

C17H26O3

Molecular Weight

280.404

IUPAC Name

2,2-dideuterio-2-(4-nonylphenoxy)acetic acid

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2

InChI Key

NISAHDHKGPWBEM-FNHLFAINSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O

Origin of Product

United States

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